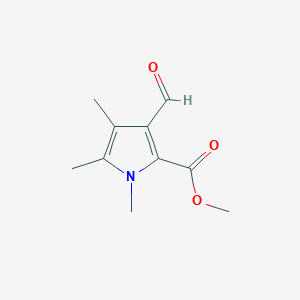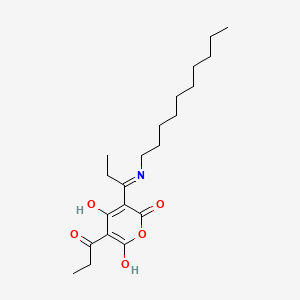
Methyl 3-formyl-1,4,5-trimethyl-1H-pyrrole-2-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 3-formyl-1,4,5-trimethyl-1H-pyrrole-2-carboxylate is an organic compound belonging to the pyrrole family. Pyrroles are heterocyclic aromatic organic compounds, characterized by a five-membered ring structure containing one nitrogen atom. This specific compound is notable for its unique structural features, including a formyl group at the 3-position and methyl groups at the 1, 4, and 5 positions, along with a carboxylate ester group at the 2-position.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of methyl 3-formyl-1,4,5-trimethyl-1H-pyrrole-2-carboxylate typically involves multi-step organic reactions. One common method is the Paal-Knorr synthesis, which involves the cyclization of 2,5-dimethoxytetrahydrofuran with appropriate amines under acidic conditions . Another approach includes the condensation of substituted carbamates with 2,5-dimethoxytetrahydrofuran, followed by cyclization to form the pyrrole ring .
Industrial Production Methods: Industrial production of this compound may involve large-scale Paal-Knorr synthesis, utilizing catalytic amounts of iron (III) chloride in water to achieve high yields under mild conditions . The process is optimized for scalability and cost-effectiveness, ensuring the production of high-purity compounds suitable for various applications.
Analyse Des Réactions Chimiques
Types of Reactions: Methyl 3-formyl-1,4,5-trimethyl-1H-pyrrole-2-carboxylate undergoes several types of chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.
Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents such as sodium borohydride.
Substitution: The methyl groups can undergo electrophilic substitution reactions, particularly at the 2-position, with reagents like bromine or chlorine.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Bromine in carbon tetrachloride for bromination reactions.
Major Products:
Oxidation: Methyl 3-carboxy-1,4,5-trimethyl-1H-pyrrole-2-carboxylate.
Reduction: Methyl 3-hydroxymethyl-1,4,5-trimethyl-1H-pyrrole-2-carboxylate.
Substitution: Methyl 3-formyl-2-bromo-1,4,5-trimethyl-1H-pyrrole-2-carboxylate.
Applications De Recherche Scientifique
Methyl 3-formyl-1,4,5-trimethyl-1H-pyrrole-2-carboxylate has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Mécanisme D'action
The mechanism of action of methyl 3-formyl-1,4,5-trimethyl-1H-pyrrole-2-carboxylate involves its interaction with various molecular targets. The formyl group can participate in nucleophilic addition reactions, while the pyrrole ring can engage in π-π stacking interactions with aromatic residues in proteins. These interactions can modulate the activity of enzymes and receptors, influencing biological pathways .
Comparaison Avec Des Composés Similaires
1-Methyl-1H-pyrrole-2-carboxylate: Lacks the formyl and additional methyl groups, resulting in different reactivity and applications.
3-Formyl-1H-pyrrole-2-carboxylate: Lacks the methyl groups at the 1, 4, and 5 positions, affecting its steric and electronic properties.
2,5-Dimethyl-1H-pyrrole-3-carboxylate: Has methyl groups at different positions, leading to variations in chemical behavior.
Uniqueness: Methyl 3-formyl-1,4,5-trimethyl-1H-pyrrole-2-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both formyl and carboxylate ester groups enhances its versatility in synthetic and medicinal chemistry .
Propriétés
Numéro CAS |
138657-34-8 |
|---|---|
Formule moléculaire |
C10H13NO3 |
Poids moléculaire |
195.21 g/mol |
Nom IUPAC |
methyl 3-formyl-1,4,5-trimethylpyrrole-2-carboxylate |
InChI |
InChI=1S/C10H13NO3/c1-6-7(2)11(3)9(8(6)5-12)10(13)14-4/h5H,1-4H3 |
Clé InChI |
MRKRYXHSHWDMKJ-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(N(C(=C1C=O)C(=O)OC)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[1,2,4,3]Triazaphospholo[1,5-a]pyridine](/img/structure/B14269097.png)

phosphane](/img/structure/B14269108.png)


![9-[(1,1,2,2-Tetrafluoroethoxy)methyl]nonadecane](/img/structure/B14269123.png)
![2-{4-[(6-Methylnonyl)oxy]phenyl}-5-octylpyrazine](/img/structure/B14269132.png)
![3-{Dimethyl[(propan-2-yl)oxy]silyl}propan-1-amine](/img/structure/B14269135.png)
![1-Benzyl-2-[(benzyloxy)methyl]piperidine](/img/structure/B14269137.png)




![2-[(E)-(6-Bromo-1,3-benzothiazol-2-yl)diazenyl]-5-(dimethylamino)benzoic acid](/img/structure/B14269170.png)
